联苯-3,4'-二甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

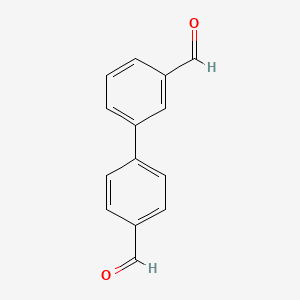

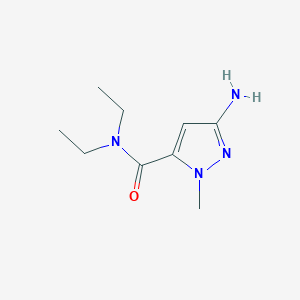

Biphenyl-3,4’-dicarbaldehyde is a chemical compound with the molecular formula C14H10O2 . It has an average mass of 210.228 Da and a monoisotopic mass of 210.068085 Da .

Synthesis Analysis

Biphenyl-3,4’-dicarbaldehyde can be synthesized through various methods. For instance, it can be prepared by the self-condensation of bifunctional monomers . In another method, it was synthesized by heating 4,6-dichloro-1,3,5-triazin derivatives with a solution of o-dichlorobenzene (ODCB) with AlCl3, followed by adding a biphenyl solution of ODCB .Molecular Structure Analysis

The molecular structure of Biphenyl-3,4’-dicarbaldehyde consists of two benzene rings linked at the [1,1’] position . It has two hydrogen bond acceptors, no hydrogen bond donors, and three freely rotating bonds .Chemical Reactions Analysis

Biphenyl-3,4’-dicarbaldehyde can participate in various chemical reactions. For example, it can undergo condensation with a dialdehyde longer than terephthalaldehyde (TPA) to produce dual-pore covalent organic frameworks (COFs) with larger pore sizes .Physical And Chemical Properties Analysis

Biphenyl-3,4’-dicarbaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 391.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.1±3.0 kJ/mol and a flash point of 146.8±22.9 °C . Its index of refraction is 1.643, and it has a molar refractivity of 64.4±0.3 cm3 .科学研究应用

Covalent Organic Frameworks (COFs)

- Application : Biphenyl-3,4’-dicarbaldehyde serves as a building block for 2D COFs. These frameworks find applications in gas storage, separation, sensing, catalysis, drug delivery, energy storage, and optoelectronic devices .

Heteropore COFs with Hierarchical Porosity

Functionalized Biphenyl Derivatives in Medicinal Chemistry

- Biological and Medicinal Applications :

Polychlorinated Biphenyls (PCBs)

- Applications :

Morita-Baylis-Hillman (MBH) Reactions

- Applications : These derivatives can be further transformed, leading to diverse structures with potential applications .

Precursor for Tripodal Salicylaldehyde

安全和危害

作用机制

Target of Action

The primary targets of [1,1’-Biphenyl]-3,4’-dicarbaldehyde, also known as Biphenyl-3,4’-dicarbaldehyde, are the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) . These proteins play a crucial role in the immune system’s response to cancer cells. By targeting these proteins, Biphenyl-3,4’-dicarbaldehyde can potentially influence the immune system’s ability to recognize and destroy cancer cells .

Mode of Action

Biphenyl-3,4’-dicarbaldehyde interacts with its targets, PD-1 and PD-L1, by inhibiting their interaction . This inhibition can prevent the suppression of the immune response against cancer cells, allowing the immune system to more effectively attack and destroy these cells .

Biochemical Pathways

The action of Biphenyl-3,4’-dicarbaldehyde affects the PD-1/PD-L1 pathway . This pathway is involved in the immune system’s response to cancer cells. By inhibiting the interaction between PD-1 and PD-L1, Biphenyl-3,4’-dicarbaldehyde can enhance the immune system’s ability to recognize and destroy cancer cells .

Pharmacokinetics

It is known that small molecule inhibitors like biphenyl-3,4’-dicarbaldehyde generally have advantages such as oral bioavailability, high tumor penetration, and better pharmacokinetic properties .

Result of Action

The molecular and cellular effects of Biphenyl-3,4’-dicarbaldehyde’s action primarily involve the enhancement of the immune system’s response to cancer cells. By inhibiting the interaction between PD-1 and PD-L1, Biphenyl-3,4’-dicarbaldehyde can prevent the suppression of the immune response, allowing the immune system to more effectively recognize and destroy cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Biphenyl-3,4’-dicarbaldehyde. It is generally understood that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of many chemical compounds .

属性

IUPAC Name |

3-(4-formylphenyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIGOKCIGYXXPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-3,4'-dicarbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Tert-butyl-2-[1-(thiadiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2718942.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2718943.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2718945.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2718954.png)

![3-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2718963.png)